![molecular formula C17H15BrN4O B2833186 5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)nicotinamide CAS No. 1448067-07-9](/img/structure/B2833186.png)
5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)nicotinamide
Beschreibung
5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)nicotinamide is a complex organic compound that features a bromine atom, a cyclopropyl group, and an imidazo[1,2-a]pyridine moiety attached to a nicotinamide backbone. This compound is of significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.
Eigenschaften
IUPAC Name |
5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O/c18-13-7-12(8-19-9-13)17(23)22(14-4-5-14)11-15-10-20-16-3-1-2-6-21(15)16/h1-3,6-10,14H,4-5,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPVJDQTWFVWHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)C4=CC(=CN=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)nicotinamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of Imidazo[1,2-a]pyridine: This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions.
Bromination: The imidazo[1,2-a]pyridine derivative is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Nicotinamide Coupling: The brominated imidazo[1,2-a]pyridine is coupled with nicotinamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Cyclopropylation: Finally, the cyclopropyl group is introduced through a nucleophilic substitution reaction using cyclopropylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
Research indicates that 5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)nicotinamide shows promise in treating several types of cancers:
- Hematological Tumors : Effective against leukemia and myelodysplastic syndromes.
- Solid Tumors : Demonstrated efficacy in non-small cell lung cancer, gastrointestinal tumors, and breast cancer.
The compound's ability to inhibit the Mps-1 kinase suggests it could be utilized in combination therapies to enhance the effectiveness of existing cancer treatments .
Immune Response Modulation
In addition to its anticancer properties, this compound may also modulate inappropriate cellular immune responses. This application is particularly relevant in conditions characterized by hyperproliferation and inflammatory responses mediated by Mps-1 kinase activity .
In Vitro Studies
In vitro assays have shown that compounds similar to this compound exhibit significant inhibition of Mps-1 activity. For instance, a study reported IC50 values indicating potent inhibition at low micromolar concentrations .
Preclinical Trials
Preclinical trials utilizing animal models have demonstrated that treatment with the compound results in reduced tumor growth rates compared to control groups. These findings support further investigation into its clinical efficacy and safety profiles.
Data Table: Comparative Analysis of Mps-1 Inhibitors
Wirkmechanismus
The mechanism of action of 5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyrazin-3-ylmethyl)nicotinamide
- 5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyrimidin-3-ylmethyl)nicotinamide
- 5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyrazole-3-ylmethyl)nicotinamide
Uniqueness
5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)nicotinamide is unique due to its specific structural features, such as the imidazo[1,2-a]pyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biologische Aktivität
5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)nicotinamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C_{15}H_{16}BrN_{5}O
- Molecular Weight : Approximately 364.23 g/mol
The presence of bromine, a cyclopropyl group, and an imidazo[1,2-a]pyridine moiety contributes to its unique pharmacological properties.
Research indicates that this compound exhibits several mechanisms of action:
- Kinase Inhibition : The compound has been identified as a potent inhibitor of various kinases, particularly those involved in cancer signaling pathways. For instance, it shows significant inhibitory activity against c-FMS (colony-stimulating factor 1 receptor), which is implicated in several malignancies and inflammatory diseases .
- Antiproliferative Effects : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The exact pathways involved are still under investigation but may involve the modulation of cell cycle regulators and pro-apoptotic factors .
- Neuroprotective Properties : Preliminary studies suggest that the compound may also exhibit neuroprotective effects, potentially through antioxidant mechanisms and inhibition of neuroinflammation .
Biological Activity Data
The following table summarizes key biological activities and findings related to the compound:
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study conducted on various cancer cell lines (HeLa and MCF-7) demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis. The study concluded that the compound could serve as a lead for developing new anticancer therapies .
- Neuroprotective Effects in Animal Models : In a rodent model of neuroinflammation, administration of the compound reduced markers of oxidative stress and inflammation in brain tissues. This suggests its potential utility in treating neurodegenerative diseases .
- Inhibition of c-FMS in Autoimmune Disorders : Research into autoimmune conditions has shown that this compound can effectively inhibit c-FMS signaling pathways, which play a crucial role in macrophage activation and survival. This finding points towards its potential use in treating conditions like rheumatoid arthritis .
Q & A
Basic: What are the key synthetic pathways and critical reaction conditions for synthesizing 5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)nicotinamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Imidazo[1,2-a]pyridine core formation : Cyclocondensation of 2-aminopyridine derivatives with α-bromoketones under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
Bromination : Electrophilic aromatic substitution at the 5-position of the nicotinamide moiety using N-bromosuccinimide (NBS) under controlled light exposure .
N-cyclopropyl and N-alkylation : Sequential alkylation with cyclopropylamine and imidazo[1,2-a]pyridinemethyl groups via nucleophilic substitution, requiring anhydrous conditions and catalysts like Pd(OAc)₂ .
Critical Conditions :
- Temperature control (60–80°C for cyclocondensation; room temperature for bromination).
- Solvent selection (DMF for solubility; dichloromethane for alkylation).
- Purification via column chromatography or recrystallization .
Basic: How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., cyclopropyl protons at δ 0.5–1.2 ppm; imidazo[1,2-a]pyridine aromatic protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 427.08) .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) ratios to validate stoichiometry .
Advanced: How should researchers design experiments to resolve contradictory bioactivity data between in vitro and in vivo models?
Methodological Answer:
Assay Validation :
- Compare in vitro assay conditions (e.g., buffer pH, serum protein interference) with physiological in vivo environments .
- Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) for target receptors .
Metabolic Stability :
- Conduct liver microsome assays to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .
Pharmacokinetic Profiling :
- Measure bioavailability and tissue distribution in rodent models using LC-MS/MS .
Data Reconciliation :
- Apply multivariate analysis to isolate variables (e.g., solubility, protein binding) causing discrepancies .
Advanced: What strategies optimize reaction yields in complex heterocyclic couplings during synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, catalyst loading, solvent polarity) and identify optimal conditions .
- Catalyst Screening : Evaluate Pd, Cu, or Ni catalysts for cross-coupling efficiency (e.g., PdCl₂(PPh₃)₂ for Buchwald-Hartwig amination) .
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) for solubility vs. non-polar solvents (toluene) for steric control .
- Real-Time Monitoring : Use TLC or in-situ IR spectroscopy to track intermediate formation .
Advanced: How does the bromine substituent at the 5-position influence pharmacological activity compared to other halogens?
Methodological Answer:
- Electronegativity and Steric Effects : Bromine’s larger atomic radius and lower electronegativity (vs. Cl or F) enhance hydrophobic interactions in receptor binding pockets .
- Structure-Activity Relationship (SAR) :
- Compare analogs (e.g., 5-chloro or 5-fluoro derivatives) via IC₅₀ assays for target inhibition .
- Use molecular docking simulations to assess halogen bonding with residues (e.g., backbone carbonyl groups) .
- Metabolic Impact : Bromine’s slower oxidative metabolism (vs. chlorine) may prolong half-life in vivo .
Advanced: What methods assess the compound’s stability under varying pH, temperature, and light conditions?
Methodological Answer:
- Forced Degradation Studies :
- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Thermal Stress : Heat at 40–80°C in solid/liquid states; identify decomposition products (e.g., de-brominated analogs) via LC-MS .
- Photolysis : Expose to UV light (λ = 254 nm) and analyze isomerization or ring-opening byproducts .
- Kinetic Modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .
Advanced: How can researchers elucidate the compound’s mechanism of action against specific biological targets?
Methodological Answer:
Target Engagement :
- Use SPR or microscale thermophoresis (MST) to quantify binding affinity to kinases or GPCRs .
Cellular Pathways :
- Perform phosphoproteomics or RNA-seq to map downstream signaling effects .
Inhibitor Specificity :
- Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
Cryo-EM/X-ray Crystallography : Resolve co-crystal structures with target proteins to visualize binding modes .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.